molecular formula C18H21N3O4 B2536650 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine CAS No. 2034323-10-7

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine

Número de catálogo: B2536650
Número CAS: 2034323-10-7
Peso molecular: 343.383
Clave InChI: YJTXJZGOBRRCFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a synthetic chemical reagent designed for research applications. Its molecular structure incorporates a methoxypyrazine core, a motif found in various bioactive compounds, particularly those studied for their sensory properties . This core is linked to a pyrrolidine moiety via an ether bond, a structural feature common in medicinal chemistry aimed at modulating molecular properties like bioavailability and target binding affinity. The scaffold of this compound suggests potential utility in early-stage pharmacological research, such as exploring structure-activity relationships (SAR) or as a synthetic intermediate for the development of novel probes. Researchers may find value in this compound for investigating new chemical entities in fields such as chemical biology or neuroscience, given the established role of complex heterocycles in these areas . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2-ethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-9-8-13(12-21)25-17-11-19-10-16(20-17)23-2/h4-7,10-11,13H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXJZGOBRRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine can be achieved through a multi-step process. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the ethoxybenzoyl group. The pyrazine ring is then constructed, and the final product is obtained through a series of coupling and functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Aplicaciones Científicas De Investigación

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazine Derivatives

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and positions:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(2-ethoxybenzoyl-pyrrolidin-3-yloxy), 6-OCH₃ Not reported Complex pyrrolidine-ether and methoxy groups; potential for conformational flexibility.
2-Isopropyl-6-methoxypyrazine 2-OCH₃, 6-(isopropyl) 166.22 Simpler alkyl and methoxy substituents; used in flavor/fragrance industries.
2-Methoxy-3-methylpyrazine 2-OCH₃, 3-CH₃ 124.14 Basic methoxy/methyl substitution; common in aroma compounds.
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine 2-OCH₃, 3-CH₃, 5-(isobutyl) 180.25 Branched alkyl chain enhances hydrophobicity (logP: 2.94).
2-Ethoxy-6-methylpyrazine 2-OCH₂CH₃, 6-CH₃ 152.19 Ethoxy group increases steric bulk compared to methoxy.

Physicochemical Properties

  • logP and Solubility :
    • The target compound’s logP is unreported, but analogues like 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine (logP: 2.94) suggest moderate hydrophobicity .
    • 2-Acetylpyrazine () has a logP of 0.89, indicating that polar substituents (e.g., methoxy) reduce hydrophobicity .

Actividad Biológica

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a compound that has garnered attention for its potential biological activities, particularly due to its structural characteristics. This compound belongs to the class of heterocyclic aromatic compounds, featuring a pyrazine ring, an ethoxybenzoyl group, and a pyrrolidinone structure. The following sections detail its biological activity, including mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is C17H20N2O3C_{17}H_{20}N_2O_3, with a molecular weight of approximately 300.35 g/mol. The presence of the methoxy group and the pyrrolidinone ring suggests potential interactions with various biological targets.

While specific mechanisms of action for this compound are not extensively documented, derivatives of pyrrolidinone are known to exhibit several biological effects, including:

  • Anticonvulsant Activity : Pyrrolidinone derivatives have shown potential in reducing seizure activity in various models.
  • Antibacterial Properties : Some compounds with similar structures have demonstrated effectiveness against bacterial strains.
  • Antiproliferative Effects : Research indicates that certain pyrazine derivatives can inhibit cell proliferation in cancer models.

Further studies are needed to elucidate the exact mechanisms by which 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine operates within biological systems .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related pyrazine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance activity, suggesting that similar modifications in our compound might yield potent antimicrobial agents.
  • Neuropharmacological Studies : Research involving pyrrolidinone derivatives has shown promise in treating neurological disorders. For instance, compounds with similar structural motifs were tested for their ability to modulate neurotransmitter systems, leading to potential applications in anxiety and depression treatments.
  • In Vitro Studies : Preliminary in vitro assays indicate that compounds with methoxypyrazine structures can affect cellular signaling pathways involved in inflammation and apoptosis. These findings suggest that 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine may have therapeutic implications in inflammatory diseases or cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
2-Isobutyl-3-methoxypyrazineAggregation CuePromotes male-specific aggregation in insects
Pyrrolidinone DerivativeAnticonvulsantReduced seizure frequency in animal models
Methoxypyrazine AnalogAntibacterialInhibits growth of E. coli and S. aureus
Pyrrolidinone CompoundAntiproliferativeDecreases viability of cancer cell lines

Q & A

Q. What are the key steps in synthesizing 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrrolidine ring with a 2-ethoxybenzoyl group at position 1 via nucleophilic acyl substitution .
  • Step 2: Introduction of the 6-methoxypyrazine moiety via etherification at the pyrrolidine-3-position under controlled conditions (e.g., NaH as a base in anhydrous DMF) .
  • Step 3: Purification using column chromatography to isolate the final product.

Structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtained) to resolve 3D conformation .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

  • Kinase inhibition assays: Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to identify potential anticancer activity .
  • Enzyme-linked immunosorbent assays (ELISA): Evaluate modulation of inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
  • Cellular viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale research applications?

Methodological Answer:

  • Reaction optimization: Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Purity enhancement: Employ recrystallization with mixed solvents (ethanol/water) or preparative HPLC with a C18 column .
  • Real-time monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal validation: Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Stability testing: Assess compound degradation under physiological conditions (PBS at pH 7.4, 37°C) via LC-MS to rule out false negatives .
  • Target engagement studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to model binding poses with kinase domains (e.g., PDB: 1M17) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA): Determine thermal stability up to 300°C to guide storage conditions .
  • Lyophilization compatibility: Test solubility in cryoprotectants (e.g., trehalose) for lyophilized formulations .

Q. What structural analogs of this compound have been explored for SAR studies?

Methodological Answer:

  • Core modifications: Replace the pyrrolidine ring with piperidine or morpholine to assess conformational flexibility .
  • Substituent variations: Synthesize derivatives with halogenated ethoxybenzoyl groups (e.g., 2-chloroethoxy) or pyrazine-N-oxide moieties .
  • Bioisosteric replacements: Substitute methoxypyrazine with methylthio or amino groups to enhance target binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.